molecular formula C12H8ClN5O3 B13716000 2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine

2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13716000
M. Wt: 305.67 g/mol
InChI Key: CDTJKAFIQLMLDL-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique combination of functional groups, including a chloro, methoxy, and nitro group attached to a phenyl ring, which is further fused with a triazolo-pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

    Amino derivatives: From the reduction of the nitro group.

    Hydroxy derivatives: From the oxidation of the methoxy group.

    Substituted derivatives: From halogen exchange reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific combination of functional groups and the triazolo-pyrazine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C12H8ClN5O3

Molecular Weight

305.67 g/mol

IUPAC Name

2-(5-chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H8ClN5O3/c1-21-11-8(4-7(13)5-9(11)18(19)20)12-15-10-6-14-2-3-17(10)16-12/h2-6H,1H3

InChI Key

CDTJKAFIQLMLDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Cl)C2=NN3C=CN=CC3=N2

Origin of Product

United States

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